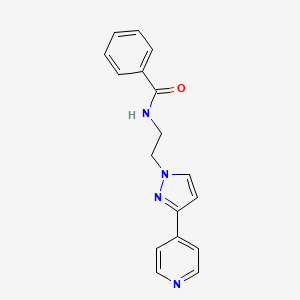
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenoxy, acetyl, and thiosemicarbazide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
The synthesis of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of 4-Chloro-2-methylphenol: This can be achieved through chlorination and methylation reactions.
Preparation of 4-Chloro-2-methylphenoxyacetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Acetylation: The resulting phenoxyacetic acid is then acetylated to form the corresponding acetyl derivative.
Thiosemicarbazide Formation: The final step involves the reaction of the acetyl derivative with 4-methoxyphenylthiosemicarbazide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiosemicarbazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
DNA Interaction: The compound may interact with DNA, causing damage or inhibition of replication and transcription processes.
Cell Membrane Disruption: It can disrupt cell membrane integrity, leading to cell lysis and death.
The specific molecular targets and pathways involved depend on the particular biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide can be compared with other similar compounds, such as:
4-Chloro-2-methylphenoxyacetic acid: This compound shares the phenoxyacetic acid moiety but lacks the thiosemicarbazide group, resulting in different chemical and biological properties.
4-Methoxyphenylthiosemicarbazide: This compound contains the thiosemicarbazide group but lacks the phenoxyacetic acid moiety, leading to distinct reactivity and applications.
Acetylthiosemicarbazide derivatives: These compounds share the thiosemicarbazide and acetyl groups but differ in the substituents on the phenyl ring, resulting in variations in their chemical and biological activities.
Properties
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-11-9-12(18)3-8-15(11)24-10-16(22)20-21-17(25)19-13-4-6-14(23-2)7-5-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUKQBKACPLIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2450362.png)


![3-(2-chlorophenyl)-5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)




![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)
![1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2450376.png)
![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)


![(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2450383.png)
